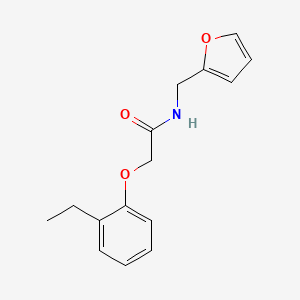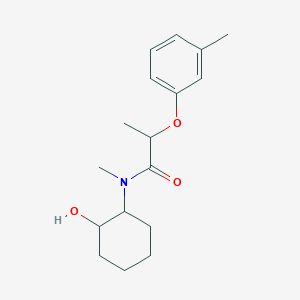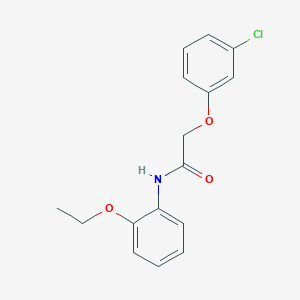![molecular formula C20H27N3O2 B5540295 N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide often involves multi-step reactions, starting from simple precursors. For example, N-substituted imidazolylbenzamides, which share structural similarities, can be synthesized through a series of reactions, including the use of imidazole moieties as viable replacements for other functional groups to produce specific electrophysiological activities (Morgan et al., 1990). These synthetic routes typically involve condensation reactions, the use of protective groups, and sometimes, specific catalysts to guide the reaction towards the desired product.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with imidazole rings, can be elucidated using various analytical techniques such as NMR, X-ray crystallography, and mass spectrometry. For instance, the structure of certain benzamide derivatives has been confirmed by X-ray crystallographic analysis, establishing configurations and geometries of the molecules (Browne et al., 1981). These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecule, crucial for understanding the compound's chemical reactivity and interactions.
Chemical Reactions and Properties
Compounds with imidazolylbenzamide structures are involved in various chemical reactions, contributing to their diverse chemical properties. For example, cyclocondensation reactions are common in synthesizing such compounds, leading to the formation of complex heterocyclic structures (Sokolov et al., 2014). These reactions often result in compounds with multiple reactive sites, allowing further functionalization or participation in additional chemical processes.
科学的研究の応用
Synthesis and Chemical Properties
Research on compounds with structural similarities, such as those involving imidazole and benzamide moieties, often focuses on their synthesis and the exploration of their chemical properties. For example, studies have explored cyclocondensation reactions involving methyl isoxazol and imidazole derivatives, leading to new chemical entities with potential therapeutic applications. These synthetic approaches are foundational for developing novel compounds with tailored biological activities (Sokolov et al., 2014).
Biological Activity and Therapeutic Potential
Compounds featuring imidazole rings, similar to the one , have been extensively studied for their biological activities. These activities span from antihypertensive effects in nonpeptide angiotensin II receptor antagonists to potential antiulcer agents through the synthesis of substituted imidazo[1,2-a]pyridines. For instance, derivatives of imidazoles have shown promise as potent antihypertensive agents upon oral administration, highlighting the critical role of the imidazole moiety in interacting with biological targets (Carini et al., 1991).
Drug Design and Optimization
Further research into related compounds has focused on drug design and optimization to enhance biological efficacy and selectivity. For example, the development of TNF-alpha Converting Enzyme (TACE) inhibitors incorporates imidazolylbenzamides to achieve potent inhibition, showcasing the adaptability of these chemical frameworks in designing drugs with desired pharmacological profiles (Ott et al., 2008).
特性
IUPAC Name |
N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,25)11-10-14-4-6-16(7-5-14)19(24)22-17(15-8-9-15)18-21-12-13-23(18)3/h4-7,12-13,15,17,25H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJJHLLGXIFXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC(C2CC2)C3=NC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)



![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)
